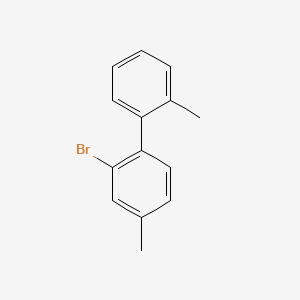

2-Bromo-2',4-dimethyl-1,1'-biphenyl

Description

2-Bromo-2',4-dimethyl-1,1'-biphenyl (C₁₄H₁₃Br, molecular weight: 261.16 g/mol) is a brominated biphenyl derivative with methyl substituents at the 2' and 4 positions of the biphenyl scaffold.

The bromine atom at the 2-position and methyl groups at the 2' and 4-positions likely enhance steric hindrance and modulate electronic effects, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada) and applications in materials science or pharmaceuticals .

Properties

Molecular Formula |

C14H13Br |

|---|---|

Molecular Weight |

261.16 g/mol |

IUPAC Name |

2-bromo-4-methyl-1-(2-methylphenyl)benzene |

InChI |

InChI=1S/C14H13Br/c1-10-7-8-13(14(15)9-10)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |

InChI Key |

BJYAJEKQXUYJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-2’,4-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2-Bromo-2’,4-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include dehalogenated biphenyls or reduced derivatives.

Scientific Research Applications

2-Bromo-2’,4-dimethyl-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural analogs:

*Estimated based on substituent contributions .

Key Observations :

- Electronic Effects : The electron-donating methyl groups may reduce electrophilicity at the bromine site compared to electron-withdrawing substituents (e.g., -CF₃ in 2-Bromo-2',6'-dimethoxy-4-(trifluoromethyl)-1,1'-biphenyl) .

- Solubility : Methyl and bromine substituents increase hydrophobicity (higher XLogP3) relative to methoxy analogs, impacting solvent selection in syntheses .

Reactivity in Cross-Coupling Reactions

- Kumada Coupling : 2-Bromo-2',4-dimethyl-1,1'-biphenyl may exhibit slower reactivity with Grignard reagents compared to less hindered analogs like 2-bromo-2'-methoxy-1,1'-biphenyl due to steric blocking of the catalytic site .

- Suzuki-Miyaura Coupling : The methyl groups could stabilize palladium intermediates, enhancing yields in aryl-aryl bond formation compared to dihalogenated analogs (e.g., 2-bromo-2'-iodo-1,1'-biphenyl) .

Physicochemical Properties

- Melting Point : Analogous brominated biphenyls (e.g., 2-bromo-2'-iodo-1,1'-biphenyl, mp 73–76°C) suggest a similar solid-state stability for the target compound .

- Lipophilicity : The XLogP3 (~4.5) is comparable to 2-bromo-2'-methoxy-1,1'-biphenyl (XLogP3 = 4.2) but lower than 4-bromo-2-methylbiphenyl (~4.8), reflecting substituent polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.